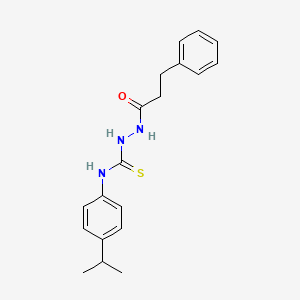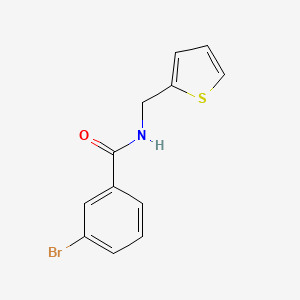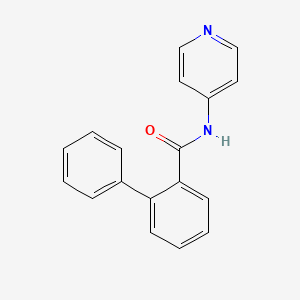
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea, also known as EDOU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EDOU is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.34 g/mol.
作用機序
The mechanism of action of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea is not fully understood. However, it is thought that N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea exerts its effects by inhibiting the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. This inhibition leads to the induction of apoptosis in cancer cells and the inhibition of amyloid-beta peptide aggregation in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to have several biochemical and physiological effects. In cancer cells, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In neurodegenerative diseases, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea inhibits the aggregation of amyloid-beta peptides by binding to these peptides and preventing their aggregation.
実験室実験の利点と制限
One of the advantages of using N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in lab experiments is that it is relatively easy to synthesize and has a high yield. Additionally, N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to have potent anti-cancer and anti-neurodegenerative effects, making it a potential candidate for the development of new therapies. However, one of the limitations of using N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea. One potential direction is to further investigate its mechanism of action in order to optimize its use in various applications. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea in order to determine its potential as a therapeutic agent. Additionally, further studies are needed to determine the potential side effects of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea and to develop methods for minimizing these side effects.
合成法
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-ethoxyaniline with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base, such as triethylamine. The resulting product is then treated with urea and a catalyst, such as potassium carbonate, to yield N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea. The overall yield of this synthesis method is approximately 70%.
科学的研究の応用
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary applications of N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea is in the field of cancer research. N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, in these cells. This makes N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea a potential candidate for the development of new cancer therapies.
N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to play a role in the development of Alzheimer's disease. This makes N-1,3-benzodioxol-5-yl-N'-(2-ethoxyphenyl)urea a potential candidate for the development of new Alzheimer's disease therapies.
特性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-2-20-13-6-4-3-5-12(13)18-16(19)17-11-7-8-14-15(9-11)22-10-21-14/h3-9H,2,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYAYUQWTFKRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49828176 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(1,3-Benzodioxol-5-yl)-3-(2-ethoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(3-ethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880037.png)
![8-(4-hydroxybutyl)-7-(3-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5880038.png)
![4-benzyl-1-[2-(trifluoromethyl)benzyl]piperidine](/img/structure/B5880046.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B5880052.png)



![5-[2-bromo-5-(trifluoromethyl)phenyl]-2-furaldehyde (4-nitrophenyl)hydrazone](/img/structure/B5880063.png)
![4-({[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}amino)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5880085.png)
![2-(2-furyl)-5,6-dimethyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5880100.png)
![4-[2-(4-chlorophenyl)-2-cyanovinyl]benzoic acid](/img/structure/B5880105.png)

![8-{[4-allyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methoxy}-2-methylquinoline](/img/structure/B5880122.png)
